molecular formula C17H20N4O3S B2586808 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 313470-51-8

7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2586808
CAS No.: 313470-51-8
M. Wt: 360.43
InChI Key: GPVGNRUXNBCWEI-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 2-methoxyethyl group at position 7, a methyl group at position 3, and a 4-methylbenzylthio substituent at position 6. Its structural complexity arises from the strategic placement of functional groups, which influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-4-6-12(7-5-11)10-25-17-18-14-13(21(17)8-9-24-3)15(22)19-16(23)20(14)2/h4-7H,8-10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGNRUXNBCWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the methoxyethyl group: This step often involves alkylation reactions using reagents like 2-methoxyethyl chloride under basic conditions.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl or methylbenzylthio groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that the compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases by inhibiting pathways that lead to excessive inflammation.

Neuroprotective Properties

Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Antitumor Study

In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as an anticancer agent.

Anti-inflammatory Study

A model of acute inflammation showed that administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in inflammatory conditions. The results suggest a promising avenue for developing anti-inflammatory therapeutics.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. This neuroprotective effect suggests its utility in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The position 8 substituent is critical for biological activity. Key analogs include:

Compound Name Position 8 Substituent Biological Activity/Notes Reference
Target Compound 4-Methylbenzylthio Unknown; structural focus on lipophilicity
3j (Caffeine derivative) 6-Methyl-pyridin-2-yloxy Loss of CNS activity, retained analgesia
BH58204 (Piperazinyl analog) 4-Phenethylpiperazinyl Anticancer potential (in silico)
8-Mercapto derivatives (e.g., 11c) Thiol (-SH) Enhanced reactivity for drug conjugation
3m (Pyridinyloxy analog) 3-Chloro-6-(trifluoromethyl) Analgesic with no CNS stimulation

Key Insight: Thioether groups (e.g., 4-methylbenzylthio) balance lipophilicity and stability compared to oxygen-linked groups (e.g., pyridinyloxy), which may reduce CNS penetration .

Substituent Variations at Position 7

Position 7 modifications impact steric bulk and solubility:

Compound Name Position 7 Substituent Physical/Chemical Properties Reference
Target Compound 2-Methoxyethyl Moderate polarity; m.p. data unavailable
22a (Triazolylmethoxy analog) 3-Phenylpropyltriazolylmethoxy m.p. 164–166°C; IR peaks at 1720 cm⁻¹
22i (Octyltriazolylmethoxy analog) 1-Octyltriazolylmethoxy m.p. 117–119°C; higher hydrophobicity
Linagliptin (Antidiabetic drug) But-2-yn-1-yl Orally bioavailable DPP-4 inhibitor

Key Insight : The 2-methoxyethyl group in the target compound offers a balance between hydrophilicity and steric effects, contrasting with hydrophobic octyl chains (22i) or rigid triazolyl groups (22a) .

Q & A

Q. How should stability studies be designed for long-term storage?

  • Conditions : Test stability under accelerated conditions (40°C/75% RH for 6 months) per ICH guidelines.
  • Analytics : Monitor degradation via LC-MS and identify breakdown products (e.g., sulfoxide derivatives from thioether oxidation) .

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